6-(Aminomethyl)naphthalen-2-ol

Catalog No.
S730612
CAS No.
199387-77-4
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Aminomethyl)naphthalen-2-ol

CAS Number

199387-77-4

Product Name

6-(Aminomethyl)naphthalen-2-ol

IUPAC Name

6-(aminomethyl)naphthalen-2-ol

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7,12H2

InChI Key

SNMYVOUKVPUKIJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CN

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CN

6-(Aminomethyl)naphthalen-2-ol is an organic compound characterized by a naphthalene ring that has an aminomethyl group at the 6-position and a hydroxyl group at the 2-position. Its molecular formula is C11_{11}H13_{13}NO, and it has a molecular weight of approximately 173.21 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and biological research, due to its unique structural features and reactivity.

There is no current information available on the specific mechanism of action of 6-(Aminomethyl)-2-naphthol.

As information on 6-(Aminomethyl)-2-naphthol is limited, it's best to handle it with caution assuming similar properties to other aminomethylated aromatic compounds. Aromatic amines can have varying degrees of toxicity, so proper personal protective equipment (PPE) should be worn when handling the compound [].

  • Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aminomethyl group can be reduced to form primary amines, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of both the hydroxyl and aminomethyl groups. Electrophilic reagents such as halogens or nitrating agents can be employed under acidic conditions.

The biological activity of 6-(Aminomethyl)naphthalen-2-ol has been explored in various studies. It has shown potential as a building block for biologically active molecules and may play a role in enzyme mechanism studies. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological investigation .

The synthesis of 6-(Aminomethyl)naphthalen-2-ol typically involves the Mannich reaction, where a naphthol derivative reacts with formaldehyde and a primary or secondary amine. This reaction is usually conducted in an alcohol solvent, such as methanol or ethanol, at room temperature. The Mannich reaction is favored for its efficiency in introducing aminomethyl groups into aromatic compounds.

Industrial Production Methods

While specific industrial methods for producing this compound are not extensively documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing scalable purification techniques like crystallization or chromatography.

6-(Aminomethyl)naphthalen-2-ol has several applications across different domains:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules and as a ligand in coordination chemistry.
  • Biology: Useful in studying enzyme mechanisms and as a precursor for biologically active compounds.
  • Industry: Employed in producing dyes, pigments, and other specialty chemicals.

Interaction studies involving 6-(Aminomethyl)naphthalen-2-ol focus on its ability to form complexes with metal ions and biological molecules. These interactions are crucial for understanding its potential roles in catalysis and biological systems. The compound's unique functional groups allow it to engage in hydrogen bonding and coordinate with various metal centers, enhancing its utility in coordination chemistry.

Several compounds share structural similarities with 6-(Aminomethyl)naphthalen-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-DihydroxynaphthaleneTwo hydroxyl groupsIncreased polarity due to additional hydroxyl
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acidAminomethyl group and hydroxyl group in indole frameworkDifferent ring system (indole)
6-Hydroxy-4-methyl-auroneHydroxyl group and methyl group in aurone structureUnique aurone structure

Uniqueness: 6-(Aminomethyl)naphthalen-2-ol stands out due to the specific positioning of the aminomethyl and hydroxyl groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. Its ability to engage in various

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-(Aminomethyl)-2-naphthol

Dates

Modify: 2023-08-15

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